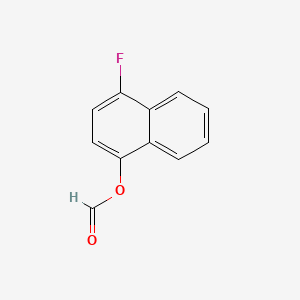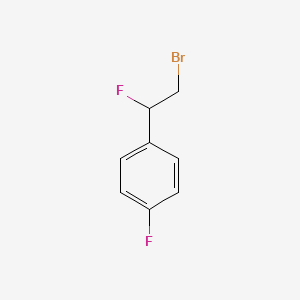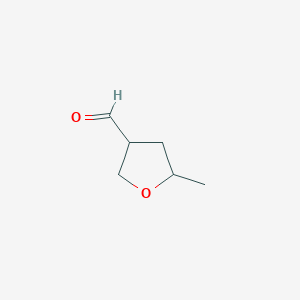
5-Methyloxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyloxolane-3-carbaldehyde: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a methyl group at the 5-position and an aldehyde group at the 3-position of the oxolane ring. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloxolane-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-methyloxolane-3-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 5-methyloxolane-3-methanol using supported metal catalysts under controlled conditions. This method offers higher yields and better scalability compared to laboratory-scale syntheses.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyloxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, hydrazines
Major Products:
Oxidation: 5-Methyloxolane-3-carboxylic acid
Reduction: 5-Methyloxolane-3-methanol
Substitution: Imines, hydrazones
Applications De Recherche Scientifique
5-Methyloxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is used in the synthesis of pharmaceutical compounds, including potential drug candidates for treating various diseases.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyloxolane-3-carbaldehyde depends on its specific application. In general, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes or other proteins, thereby exerting biological effects.
Comparaison Avec Des Composés Similaires
5-Methyloxolane-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
4-Methyloxolane-3-carbaldehyde: Similar structure but with the methyl group at the 4-position.
5-Ethyloxolane-3-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 5-Methyloxolane-3-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Numéro CAS |
153448-59-0 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
5-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O2/c1-5-2-6(3-7)4-8-5/h3,5-6H,2,4H2,1H3 |
Clé InChI |
AOLORHYBQLFMBT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)

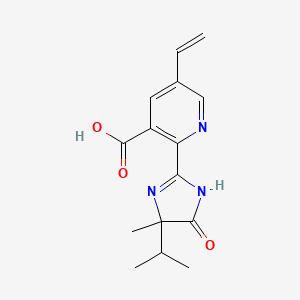
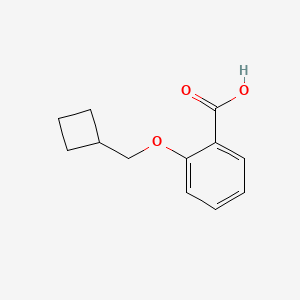
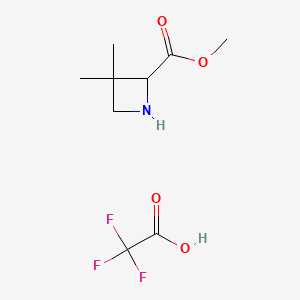
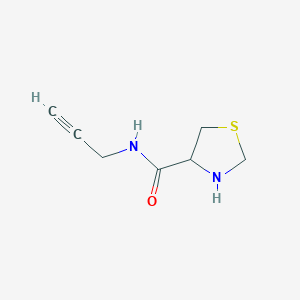
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)
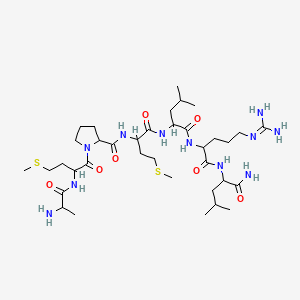
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)



